3-bromo-1H-indazol-6-amine
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Overview
Description
The compound "3-bromo-1H-indazol-6-amine" is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar compounds like "3-bromo-1H-indazol-6-amine". Heterocyclic compounds are a class of organic compounds that contain a ring structure composed of at least one atom other than carbon, and they are known for their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions, cyclization strategies, and the formation of new C-N bonds. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazinone with carbon disulfide and subsequent reaction with benzyl bromide . Similarly, a metal- and oxidant-free approach for synthesizing fully substituted 1H-1,2,4-triazol-3-amines has been described, which could be analogous to methods that might be used for synthesizing "3-bromo-1H-indazol-6-amine" .
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by X-ray crystallography, NMR, and other spectroscopic methods. For instance, the crystal structure of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, is stabilized by intramolecular hydrogen bonding and forms a supramolecular network in the crystal lattice . These structural analyses are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by their functional groups and molecular structure. For example, the presence of a bromide salt in the cage amine [(2.3)3]adamanzane indicates potential reactivity for substitution reactions, which could be relevant when considering the bromine atom in "3-bromo-1H-indazol-6-amine" . Additionally, the synthesis of benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis suggests that halogenated compounds can participate in coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as density, solubility, and fluorescence, are often determined experimentally. For instance, the compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one has a calculated density of 1.567 g/cm³ . The photophysical properties, such as fluorescence and aggregation-induced emission, of some triazol-amines have also been investigated, which could be relevant for the study of "3-bromo-1H-indazol-6-amine" if it possesses similar properties .
Scientific Research Applications
Efficient Synthesis Techniques
Palladium-Catalyzed Cross-Coupling Reactions
A notable application involves the synthesis of 3-aryl-1H-indazol-5-amine derivatives via Pd-catalyzed Suzuki–Miyaura cross-coupling reactions. This methodology utilizes 3-bromo-indazol-5-amine as a precursor, demonstrating the utility of bromo-indazoles in creating complex molecules under microwave-assisted conditions, leading to high yields (Wang et al., 2015).
Medicinal Chemistry and Biological Activities
Anticancer Potential
Research has identified 3-bromo-1H-indazol-6-amine derivatives as promising scaffolds for anticancer agents. A study focused on the design, synthesis, and evaluation of these derivatives demonstrated significant antiproliferative activity across various human cancer cell lines, highlighting the compound N-(4-fluorobenzyl)-1H-indazol-6-amine for its potent efficacy against colorectal cancer cells without cytotoxicity in normal cells (Ngo Xuan Hoang et al., 2022).
Future Directions
Indazole derivatives, including “3-bromo-1H-indazol-6-amine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more effective synthesis methods, exploring the mechanisms of action of these compounds, and evaluating their potential as therapeutic agents for various diseases .
properties
IUPAC Name |
3-bromo-2H-indazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIJITFZLLQUCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598305 |
Source
|
Record name | 3-Bromo-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-indazol-6-amine | |
CAS RN |
52347-72-5 |
Source
|
Record name | 3-Bromo-2H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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